molecular formula C6H16Cl2N2O B1478105 2-(Morpholin-2-yl)ethan-1-amine dihydrochloride CAS No. 1803584-19-1

2-(Morpholin-2-yl)ethan-1-amine dihydrochloride

Cat. No. B1478105
CAS RN: 1803584-19-1
M. Wt: 203.11 g/mol
InChI Key: BJHUPKRNNHCCOX-UHFFFAOYSA-N
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Description

2-(Morpholin-2-yl)ethan-1-amine dihydrochloride, also known as 2-Morpholineethanamine hydrochloride, is a water-soluble, white crystalline powder that is commonly used as a research chemical. It has a molecular weight of 224.6 g/mol and a melting point of 158-160°C. It is a synthetic compound that has been used in various scientific research applications such as drug design, drug discovery, and medicinal chemistry.

Scientific Research Applications

Structural and Synthesis Studies

  • X-ray Crystal Structure and Hirshfeld Analysis : The study focused on the structural analysis of gem-aminals based on morpholine and its comparison with other cyclic amines. It detailed the crystal structures, space groups, and interactions within molecules, highlighting morpholine's unique properties in crystal formation and stability. The work also explored the electronic aspects and reactivity descriptors through DFT calculations, emphasizing the molecule's nonpolar nature and its implications in synthesis and application scenarios (Al-Majid et al., 2020).

  • Synthesis of Morpholine-Based Schiff-base Complexes : This research synthesized new morpholine-based ligands and their metal complexes, studying their structure and anticancer activities. It provides insights into the potential biomedical applications of morpholine derivatives, showing how the type of metal in the complex influences anticancer activity (Rezaeivala et al., 2020).

Chemical Synthesis and Protective Groups

  • Sulfinamides as Amine Protecting Groups : Demonstrated the use of sulfinamides as temporary protecting and activating groups for the synthesis of morpholines from 1,2-amino alcohols. This study highlights an efficient methodology for synthesizing morpholine derivatives, including in the context of pharmaceutical synthesis (Fritz et al., 2011).

Microwave-Assisted Synthesis

  • Microwave-Assisted Synthesis of Mannich Bases : Explored an efficient microwave-assisted synthetic route for mono- and disubstituted Mannich bases of 4-hydroxyacetophenone. This study emphasizes the environmental benefits and efficiency of using microwave-assisted synthesis for producing morpholine derivatives (Aljohani et al., 2019).

QSAR-Analysis and Antioxidant Properties

  • QSAR-analysis of Morpholine Derivatives : Aimed at determining the molecular structure parameters of new morpholine derivatives and their antioxidant activities. This work provides a theoretical basis for designing new potential antioxidants, showing the relationship between molecular descriptors and antioxidant activity (Drapak et al., 2019).

Biomolecular Binding and Synthesis

  • Buchwald–Hartwig Amination Synthesis : Reported the successful synthesis of new quinoline derivatives through Buchwald–Hartwig amination. This study contributes to the understanding of morpholine's role in forming compounds with potential photophysical and biomolecular binding properties, emphasizing the molecule's versatility in chemical synthesis (Bonacorso et al., 2018).

properties

IUPAC Name

2-morpholin-2-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c7-2-1-6-5-8-3-4-9-6;;/h6,8H,1-5,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHUPKRNNHCCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Morpholin-2-yl)ethan-1-amine dihydrochloride

CAS RN

1803584-19-1
Record name 2-(morpholin-2-yl)ethan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Morpholin-2-yl)ethan-1-amine dihydrochloride
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